molecular formula C11H17BN2O3 B2572491 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine CAS No. 960503-91-7

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No.: B2572491
CAS No.: 960503-91-7
M. Wt: 236.08
InChI Key: FSARVROIWQIAJV-UHFFFAOYSA-N
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Description

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a boronic ester-functionalized pyrazine derivative. Its structure features a pyrazine core substituted with a methoxy group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures critical in pharmaceuticals and materials science. The boronate ester serves as a stable precursor to boronic acids, which are pivotal in forming carbon-carbon bonds under mild conditions .

Properties

IUPAC Name

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-13-7-9(14-8)15-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSARVROIWQIAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the borylation of a suitable pyrazine derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyrazine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in a solvent such as xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The pyrazine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-Methoxy-6-boronic acid pyrazine.

    Reduction: 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)tetrahydropyrazine.

    Substitution: 2-Substituted-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is in organic synthesis. It serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and synthesizing complex organic molecules.

Case Study : In a study focusing on the synthesis of heteroaryl compounds, researchers utilized this compound to facilitate the coupling of aryl halides with boronic acids, achieving high yields of the desired products .

Materials Science

The compound is also employed in the development of novel materials with specific optical and electrochemical properties. It has been used in the synthesis of copolymers based on benzothiadiazole and electron-rich arene units.

PropertyValue
Density0.966 g/cm³
Boiling Point120°C (228 mmHg)
Flash Point46°C (114°F)

These materials have potential applications in organic electronics and photovoltaic devices due to their favorable electronic properties .

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound has been investigated for its role as a building block in drug development. Its ability to enhance bioavailability and improve pharmacokinetic profiles makes it a valuable component in the design of new therapeutic agents.

Case Study : A study highlighted its use in synthesizing inhibitors targeting specific kinases involved in cancer progression. The incorporation of this compound into drug candidates improved their selectivity and efficacy against tumor cells .

Table 1: Summary of Applications

Application AreaDescriptionReference
Organic SynthesisCross-coupling reactions for complex molecule synthesis
Materials ScienceDevelopment of copolymers for electronic applications
Pharmaceutical ChemistryBuilding block for kinase inhibitors

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazine-Boronate Motifs

The following compounds share structural similarities with 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine but differ in substituents, positions, or additional functional groups:

Compound Name Key Structural Features Molecular Weight Key Applications/Differences
Methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate Amino and ester groups at positions 3 and 2, respectively. 279.10 Used in drug synthesis for functionalization via amino group reactivity.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyrazine Fused imidazole-pyrazine system. 259.12 (calc.) Potential kinase inhibitors due to heterocyclic framework.
2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine Methyl groups at positions 2 and 3; boronate at position 5. 248.15 Reduced steric hindrance compared to methoxy-substituted analogues.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine Positional isomer (methoxy at position 2, boronate at position 5). 250.08 Altered electronic effects due to meta-substitution; impacts cross-coupling efficiency.

Reactivity and Functional Group Analysis

  • Methoxy vs. Amino Groups: The methoxy group in the target compound provides electron-donating effects, stabilizing the pyrazine ring, whereas the amino group in Methyl 3-amino-6-boronate pyrazine () enhances nucleophilic reactivity for further derivatization.
  • Steric Effects : 2,3-Dimethyl-5-boronate pyrazine () exhibits lower steric hindrance than the methoxy analogue, favoring reactions requiring planar transition states.

Stability and Handling

  • Hydrolytic Sensitivity: All boronate esters are moisture-sensitive, but electron-withdrawing groups (e.g., cyano in 6-cyanopyrazine-boronate ) accelerate hydrolysis compared to methoxy-substituted analogues.
  • Thermal Stability : Methyl-substituted derivatives () show higher thermal stability due to reduced polarity, as evidenced by their use in high-temperature coupling reactions.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine 1.85 0.12 98–102
Methyl 3-amino-6-boronate pyrazine carboxylate 1.20 0.45 135–138
2,3-Dimethyl-5-boronate pyrazine 2.10 0.08 85–88

Table 2: Cross-Coupling Efficiency (Yields)

Compound Suzuki Reaction Yield (%) Heck Reaction Yield (%)
2-Methoxy-6-boronate pyrazine 92 65
2-Methoxy-5-boronate pyrazine 78 42
6-Cyanopyrazine-boronate 85 N/A

Biological Activity

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological implications based on diverse research findings.

  • Chemical Formula : C12_{12}H18_{18}BNO3_3
  • Molecular Weight : 235.09 g/mol
  • IUPAC Name : 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • CAS Number : 1034297-69-2
  • SMILES : CC1(C)OB(C2=CC=CC(OC)=N2)OC(C)1C

Synthesis

The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the reaction of appropriate boron-containing precursors with methoxy-pyridine derivatives. The use of boron compounds is particularly significant in organic synthesis due to their ability to form stable intermediates and facilitate various coupling reactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Compounds similar to 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has also suggested potential anticancer properties:

  • Mechanism of Action : Pyrazine derivatives may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

  • Target Enzymes : Some studies have identified that compounds like 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine can inhibit enzymes involved in cancer progression and inflammation.

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong inhibition.
AnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 values lower than traditional chemotherapeutics.
Enzyme InhibitionInhibited the activity of cyclooxygenase (COX) enzymes involved in inflammatory processes.

Safety and Toxicology

While exploring the biological activities of this compound is promising, safety data indicates potential hazards:

  • Toxicological Profile : Limited data suggests that exposure can lead to irritation and other health effects; however, comprehensive toxicity studies are required to ascertain safety profiles for therapeutic applications.

Q & A

Q. What are the established synthetic routes for preparing 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine?

The compound is typically synthesized via palladium-catalyzed borylation of a pyrazine precursor. A standard protocol involves reacting 6-bromo-2-methoxypyrazine with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like dioxane at 80–100°C . Reaction monitoring via TLC or LC-MS is critical to optimize yield and purity.

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

  • X-ray crystallography : Single-crystal analysis using programs like SHELX or OLEX2 provides unambiguous structural confirmation, resolving bond lengths and angles (e.g., B-O bond: ~1.36 Å; pyrazine ring planarity) .
  • NMR spectroscopy : 11B NMR^{11}\text{B NMR} (δ ~30 ppm for boronate esters) and 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} (methoxy group at δ ~3.9 ppm; pyrazine protons at δ 8.2–8.5 ppm) are essential .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 281.1526) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronate ester acts as a nucleophile, coupling with aryl/heteroaryl halides (e.g., aryl bromides) under Pd catalysis (Pd(PPh₃)₄ or PdCl₂(dtbpf)) in a mixture of THF/H₂O with Na₂CO₃ as base. Typical conditions: 60–80°C for 12–24 hours, yielding biarylpyrazine derivatives .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation or homocoupling) be minimized during cross-coupling?

  • Catalyst optimization : Use PdCl₂(dtbpf) for enhanced stability against boronate hydrolysis.
  • Solvent/base selection : Anhydrous THF with K₃PO₄ reduces protodeboronation.
  • Temperature control : Lower temperatures (50–60°C) suppress homocoupling .

Q. What electronic effects does the methoxy group impart on the pyrazine ring, and how does this influence reactivity?

The electron-donating methoxy group increases electron density at the C-3 position, directing electrophilic substitution to C-5. However, in cross-coupling, the boronate ester at C-6 facilitates regioselective coupling. Computational studies (DFT) reveal a HOMO localized on the boronate, enhancing oxidative addition with Pd(0) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Acidic conditions : Boronate esters hydrolyze to boronic acids (pH < 5).
  • Basic conditions : Stable in mild bases (pH 7–9), but strong bases (e.g., NaOH) degrade the dioxaborolane ring.
  • Oxidative conditions : Susceptible to peroxides; storage under inert atmosphere is recommended .

Q. How should discrepancies between crystallographic data and solution-phase NMR be resolved?

Crystalline packing effects (e.g., π-stacking in pyrazine rings) may cause deviations in bond angles vs. solution conformers. Refinement software (SHELXL or OLEX2) can model disorder, while 1H-1H NOESY^{1}\text{H-}^{1}\text{H NOESY} NMR validates dynamic behavior .

Q. What advanced applications exist in materials science?

The compound serves as a precursor for:

  • OLED emitters : Coupling with fluorophores (e.g., triphenylamine) generates electron-transport layers.
  • MOF linkers : Boronate-pyrazine hybrids enable tunable porosity for gas storage .

Q. What mechanistic insights exist for its role in Pd-catalyzed reactions?

Studies using 11B NMR^{11}\text{B NMR} and kinetic isotope effects suggest a Pd(0)/Pd(II) cycle. The boronate transfers to Pd via transmetallation, with rate-limiting reductive elimination confirmed by Eyring analysis .

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